Allylestrenol
Übersicht
Beschreibung
Synthesis Analysis
Allylestrenol is a synthetic estrane steroid and a derivative of testosterone . It is a member of the estrane subgroup of the 19-nortestosterone family of progestins . Allylestrenol is a prodrug of 17α-allyl-19-nortestosterone (3-ketoallylestrenol) in the body .Molecular Structure Analysis
The molecular formula of Allylestrenol is C21H32O . Its molecular weight is 300.48 . The structure of Allylestrenol is similar to that of progesterone .Chemical Reactions Analysis
Allylestrenol is metabolized in the liver through reduction, hydroxylation, and conjugation processes . The primary metabolite is 17α-allyl-19-nortestosterone .Physical And Chemical Properties Analysis
Allylestrenol is a solid substance . It has a solubility of ≥ 50 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen
Use in Threatened Pregnancy and Premature Labor Allylestrenol has been utilized in the treatment of threatened pregnancies. A study involving 375 women showed that allylestrenol is capable of maintaining pregnancy in many cases and is safe for both mother and child. However, it's ineffective in cases of placental dysfunction. Newborns whose mothers were treated with allylestrenol had slightly higher birth weights compared to controls. The drug also shows efficacy in stopping premature labor at high doses, suggesting a selective action on the myometrium (Cortés-Prieto, Bosch, & Rocha, 1980).
Effect on Benign Prostatic Hypertrophy Clinical studies have explored the use of allylestrenol in treating benign prostatic hypertrophy (BPH). Patients treated with allylestrenol showed a 50% efficacy rate, with mild side effects. This indicates its usefulness in treating urinary disturbances caused by prostatic hypertrophy (Kohri, Kurita, Iguchi, & Kataoka, 1986).
Anti-Prostatic Effects and Cancer Treatment Fundamental and clinical studies on Allylestrenol have demonstrated its antiprostatic action and effectiveness in treating patients with BPH and prostatic cancer. It has shown comparable potency in direct and indirect antiprostatic action on rat ventral prostate to chlormadinone acetate, leading to improvement in urination and reduction in hypertrophied nodule size (Kosaku, Makino, & Yamanaka, 1983).
Effects on Blood Lipids Allylestrenol's interaction with blood lipids and related fatty acid changes, along with its peroxidation phenomena, have been investigated to explain its mode of action. The study observed significant changes in fatty acid composition and lipid loss upon incubation of blood with Allylestrenol, indicating its biological activity (Saha, Roy, De Kakali, & Sengupta, 2000).
Potential Teratogenic Effects Allylestrenol's potential teratogenic effects have been evaluated. The Hungarian Case Control Surveillance System for Congenital Anomalies study found no indication of teratogenic effects of allylestrenol during pregnancy. The initial analysis suggested a higher incidence of allylestrenol use in certain congenital anomaly groups, but further case-control analysis excluded a pathogenetic role (Czeizel & Huiskes, 1988).
Influence on Fetal and Neonatal Development Studies on rats have shown that Allylestrenol can cause a decrease in sexual activity in adult female rats and an increase in male rats, depending on the timing of administration. This suggests that allylestrenol could potentially modify sexual behavior in humans as well (Csaba, Karabélyos, & Dalló, 1993).
Receptor Binding Studies Research on allylestrenol's affinity for progesterone and androgen receptors has been conducted. The 3-keto metabolite of allylestrenol showed a high affinity for the transformed progesterone receptor in intact cells, indicating its progestational activity. However, its affinity for the transformed androgen receptor was weak, consistent with its lack of androgenic activity (Bergink, Loonen, & Kloosterboer, 1985).
Effect on Bone Mineralization The effect of neonatal treatment with allylestrenol on bone mineral content and density in adult rats has been studied. Neonatal treatment reduced bone mineral content in adult female rats but increased it in male rats. This points to potential long-term effects of allylestrenol on bone health (Karabélyos, Horváth, Holló, & Csaba, 1999).
Densitometric Analysis for Quality Control A densitometric method has been developed for the determination of allylestrenol in tablets. This method is useful for routine analysis of allylestrenol in pharmaceutical quality control labs (Tampubolon, Sumarlik, Yuwono, & Indrayanto, 2005).
Wirkmechanismus
Target of Action
Allylestrenol is a synthetic progestogen that is structurally related to progesterone . Its primary targets are the progesterone and estrogen receptors . These receptors are found in various target cells, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
Allylestrenol mimics the actions of natural progesterone. It binds to the progesterone and estrogen receptors, triggering similar physiological responses . Once bound to the receptor, progestins like Allylestrenol slow the frequency of release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory luteinizing hormone (LH) surge .
Biochemical Pathways
Allylestrenol’s mechanism of action involves a unique triple effect—trophoblastic, placentotropic, and β2-adrenergic . This combination of actions results in the improvement of the trophoblastic function, which promotes the production of progesterone .
Pharmacokinetics
Following oral administration, peak levels of Allylestrenol occur after 2 to 4 hours . The medication shows considerable plasma protein binding . Allylestrenol is metabolized in the liver, via reduction, hydroxylation, and conjugation . It has relatively low affinity for sex hormone-binding globulin (SHBG), much lower than that of norethisterone .
Result of Action
Allylestrenol has been used in the management of certain obstetric complications, such as selected forms of miscarriage/abortion, threatened preterm labor, intrauterine growth restriction (IUGR), and gestational hypertension . It has also been investigated for possible use in men for treatment for benign prostatic hyperplasia .
Safety and Hazards
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXHVCQZZJYMCF-XUDSTZEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=CCCC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022574 | |
Record name | Allylestrenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Allylestrenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.58e-04 g/L | |
Record name | Allylestrenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Allylestrenol is similar in structure and function to progesterone. Progesterone shares the pharmacological actions of the progestins. Progesterone binds to the progesterone and estrogen receptors. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like Progesterone will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. In women who have adequate endogenous estrogen, progesterone transforms a proliferative endometrium into a secretory one. Progesterone is essential for the development of decidual tissue and is necessary to increase endometrial receptivity for implantation of an embryo. Once an embryo has been implanted, progesterone acts to maintain the pregnancy. Progesterone also stimulates the growth of mammary alveolar tissue and relaxes uterine smooth muscle. It has little estrogenic and androgenic activity. | |
Record name | Allylestrenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Allylestrenol | |
CAS RN |
432-60-0 | |
Record name | Allylestrenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylestrenol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylestrenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | allylestrenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allylestrenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allylestrenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYLESTRENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47VB5DZ8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allylestrenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
80 °C | |
Record name | Allylestrenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Allylestrenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.